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molecular formula C22H32N2O2 B1626786 4,4'-(1,10-Decanediyl)dioxydianiline CAS No. 38324-63-9

4,4'-(1,10-Decanediyl)dioxydianiline

Cat. No. B1626786
M. Wt: 356.5 g/mol
InChI Key: NGMJQNYIDZLGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04683333

Procedure details

Tetrabutylammonium bromide was used as the phase transfer catalyst. It was added to the contents of the flask immediately following addition of the second portion of the 1,10-dibromodecane. The amount of catalyst was 0.50 grams, or 2.5 parts per hundred parts of 4-acetamidophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]Br.C([NH:16][C:17]1[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=1)(=O)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([O:23][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:23][C:20]2[CH:19]=[CH:18][C:17]([NH2:16])=[CH:22][CH:21]=2)=[CH:19][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
It was added to the contents of the flask

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(OCCCCCCCCCCOC2=CC=C(C=C2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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